molecular formula C15H15N3 B12640983 N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 920962-57-8

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B12640983
CAS No.: 920962-57-8
M. Wt: 237.30 g/mol
InChI Key: FTQVHYAUAVPTOA-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method includes:

    Cyclization: Starting from a suitable pyridine derivative, cyclization reactions can be employed to form the pyrrolo[2,3-b]pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow chemistry and automated synthesis techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Biological Activity

N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolo[2,3-b]pyridine core with a benzyl and a methyl group attached to the nitrogen atom. Its molecular formula is C13_{13}H14_{14}N2_{2} with a molecular weight of approximately 202.26 g/mol. The unique structural features contribute to its lipophilicity and ability to interact with various biological targets, enhancing its potential as a lead compound in drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting specific cancer cell lines by modulating key signaling pathways. For instance, it may act as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in tumor progression and metastasis . In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism .
  • Receptor Modulation : It can bind to receptors like CSF1R (Colony-Stimulating Factor 1 Receptor), potentially leading to altered cellular responses relevant to inflammation and cancer progression .

Case Studies

  • Inhibition of CSF1R : A study demonstrated that this compound effectively inhibits CSF1R with an IC50_{50} value indicating strong potency. This suggests its potential application in therapies targeting macrophage-related diseases .
  • Anticancer Activity : Another study reported that derivatives of this compound exhibited significant inhibitory effects on breast cancer cell lines (4T1), showing IC50_{50} values in the nanomolar range against FGFRs . These findings support the compound's potential as an anticancer therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50_{50} ValueReferences
AntimicrobialVarious bacterial strainsNot specified
CSF1R InhibitionColony-Stimulating Factor 1 Receptor~3 nM
FGFR InhibitionFibroblast Growth Factor Receptors7–712 nM

Properties

CAS No.

920962-57-8

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C15H15N3/c1-18(11-12-5-3-2-4-6-12)14-8-10-17-15-13(14)7-9-16-15/h2-10H,11H2,1H3,(H,16,17)

InChI Key

FTQVHYAUAVPTOA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C3C=CNC3=NC=C2

Origin of Product

United States

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